molecular formula C24H29ClN2O4 B2649289 2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide CAS No. 921777-69-7

2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide

Cat. No.: B2649289
CAS No.: 921777-69-7
M. Wt: 444.96
InChI Key: AEDKERFWJGTRES-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a synthetic benzoxazepine derivative offered for research purposes. This compound is characterized by a seven-membered 1,4-oxazepine ring fused to a benzene moiety, which is substituted at the 5-position with an isopentyl (3-methylbutyl) group and features a 2-(4-chlorophenoxy)acetamide moiety at the 7-position . The structural features of this molecule, particularly the lipophilic isopentyl and aromatic chlorophenoxy groups, suggest a potential for moderate membrane permeability, making it a candidate for probing biological interactions in various assay systems . While specific biological data for this exact compound is not available, structurally similar benzo[b][1,4]oxazepine derivatives have been identified as key scaffolds in medicinal chemistry research with investigations into their potential to interact with enzymes and receptors implicated in inflammation and neurological disorders . The presence of the acetamide linkage and the chlorophenoxy ether provides handles for potential hydrogen bonding and hydrophobic interactions with biological targets, respectively. This product is intended for use in chemical and pharmacological research, including as a building block in organic synthesis or a probe for in vitro biological screening. It is supplied for laboratory research use only and is not approved for diagnostic, therapeutic, or any human or veterinary use . Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[3,3-dimethyl-5-(3-methylbutyl)-4-oxo-2H-1,5-benzoxazepin-7-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29ClN2O4/c1-16(2)11-12-27-20-13-18(7-10-21(20)31-15-24(3,4)23(27)29)26-22(28)14-30-19-8-5-17(25)6-9-19/h5-10,13,16H,11-12,14-15H2,1-4H3,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEDKERFWJGTRES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCN1C2=C(C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl)OCC(C1=O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-chlorophenoxy)-N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)acetamide is a synthetic organic molecule with potential biological activity. This article aims to summarize the biological activity of this compound based on available research findings, including its mechanisms of action, efficacy in various biological systems, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H25ClN2O3\text{C}_{20}\text{H}_{25}\text{Cl}\text{N}_{2}\text{O}_{3}

This structure features a chlorophenoxy group and a tetrahydrobenzo[b][1,4]oxazepin moiety, which are significant for its biological interactions.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit certain enzymes involved in metabolic pathways, potentially affecting cell proliferation and apoptosis.
  • Receptor Modulation : The compound could interact with various receptors in the body, influencing signaling pathways related to inflammation and immune response.

Antifungal Activity

Research indicates that compounds similar to this compound exhibit antifungal properties. For instance:

  • Efficacy Against Pathogenic Fungi : Studies have demonstrated that related compounds show significant antifungal activity against species such as Candida albicans and Aspergillus niger. The mechanism often involves disrupting fungal cell wall synthesis or inhibiting ergosterol biosynthesis.

Cytotoxicity

Investigations into the cytotoxic effects of chlorophenol derivatives have shown that various structural analogs can induce cell death in cancer cell lines.

CompoundCell LineEC50 (µM)Mechanism
Chlorophenol Derivative AL929 Fibroblasts10.5Apoptosis
Chlorophenol Derivative BHeLa Cells8.2Necrosis

These findings suggest that the compound may also possess cytotoxic effects that warrant further exploration in cancer research.

Case Studies

A notable study explored the effects of structurally related compounds on indoleamine 2,3-dioxygenase (IDO), an enzyme implicated in immune suppression and cancer progression. The study found that specific derivatives could effectively inhibit IDO activity, enhancing anti-cancer immune responses.

Key Findings:

  • Inhibition of IDO : The compound demonstrated a significant reduction in IDO activity at concentrations as low as 5 µM.
  • Combination Therapy Potential : When used in conjunction with traditional chemotherapeutics, the compound improved overall efficacy against tumor cells.

Comparison with Similar Compounds

Key Observations :

  • Heterocyclic Diversity: The benzo[b][1,4]oxazepin core (target) offers conformational rigidity distinct from smaller rings like thiazolidinone or oxadiazolidinone . This may enhance target selectivity due to steric and electronic effects.
  • Synthetic Complexity : The isopentyl and dimethyl groups in the target compound require multi-step synthesis, including Grignard reactions (as in ) and cyclization, contrasting with simpler amide couplings in analogues .

Physicochemical Properties

Solubility and Hydrogen Bonding

  • Target Compound : Predicted low water solubility (<0.1 mg/mL) due to high lipophilicity (clogP ~4.5). The acetamide carbonyl and oxazepin oxygen may form intramolecular hydrogen bonds, reducing crystal lattice energy and enhancing solubility in polar aprotic solvents (e.g., DMF) .
  • Analogue 5a : Higher solubility in alcohols (e.g., ethanol) due to the polar coumarin-oxygen and thiazolidinone groups.
  • Analogue : Moderate solubility in DMSO, attributed to the oxadiazolidinone ring’s polarity.

Spectroscopic Characterization

  • NMR: The target compound’s ¹H NMR would show aromatic protons (δ 6.8–7.4 ppm for chlorophenoxy), oxazepin methyl groups (δ 1.2–1.5 ppm), and acetamide NH (δ 8.0–8.5 ppm). Comparable to , where acetamide protons resonate at δ 2.1–2.3 ppm.
  • IR : Strong C=O stretches (~1680 cm⁻¹ for acetamide and oxazepin ketone) and C-O-C (~1240 cm⁻¹) align with data in .

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